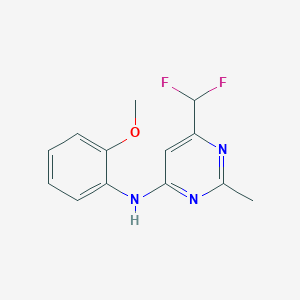

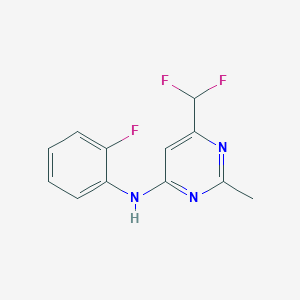

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is a compound that incorporates a difluoromethyl group . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied extensively . The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Electrophilic, nucleophilic, radical and cross-coupling methods have been used to construct C(sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds depend on their specific structure . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Aplicaciones Científicas De Investigación

- Phenanthridines, including those with difluoromethyl groups, have been studied for their potential anticancer and antitumor effects. These compounds exhibit cytotoxic activity against cancer cells by interfering with DNA replication and cell division. Researchers have synthesized difluoromethylated phenanthridines using radical isonitrile insertion, which involves generating a difluoromethyl radical (CF₂H) from aryl-substituted difluoromethylborates. These derivatives hold promise for drug discovery .

- The presence of a CF₂H group in molecules enhances their ability to act as hydrogen-bond donors compared to their methylated counterparts. This property is relevant in various chemical interactions and biological processes. The difference in chemical shift (Δδ) between different solvents correlates with the molecule’s hydrogen-bonding capacity, where compounds bearing a CF₂H group exhibit stronger hydrogen-bonding behavior .

- Researchers have developed synthetic methods for producing 6-(difluoromethyl)phenanthridines. By oxidizing aryl-substituted difluoromethylborates, a highly reactive difluoromethyl radical (CF₂H) is generated. This radical serves as the starting point for isonitrile insertion and cyclization processes, ultimately leading to the formation of these compounds. Among the tested aryl groups, p-diethylamino-phenyl-substituted borate demonstrated stability and reasonable yield .

Anticancer and Antitumor Properties

Hydrogen-Bond Donor Properties

Synthesis of 6-(Difluoromethyl)phenanthridines

Mecanismo De Acción

While the specific mechanism of action for “6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is not available, it’s worth noting that difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC) and is used in the fight against diverse viruses, including SARS-CoV-2 .

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Propiedades

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c1-8-15-10(12(13)14)7-11(16-8)17-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGDITFBNWJBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)

![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)

![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)

![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)

![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)